molecular formula C13H17NO5 B8649994 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran

2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran

Cat. No.: B8649994
M. Wt: 267.28 g/mol
InChI Key: YZYGQQGLZBOBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 4-nitrophenol with 2-(2-bromoethyl)tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents like DMF or DMSO.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: The major product is the corresponding amino compound.

    Hydrolysis: The products are the corresponding alcohols and phenols.

Scientific Research Applications

2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is not well-documented. its reactivity can be attributed to the presence of the nitrophenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tetrahydropyran ring and the nitrophenyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-[2-(4-nitrophenoxy)ethoxy]oxane

InChI

InChI=1S/C13H17NO5/c15-14(16)11-4-6-12(7-5-11)17-9-10-19-13-3-1-2-8-18-13/h4-7,13H,1-3,8-10H2

InChI Key

YZYGQQGLZBOBPE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[(4-Nitrophenyl)oxy]ethanol (1 g, 5.4 mmol), in toluene (50 mL) was added 3,4-dihydro-2H-pyran (1.5 mL) and APTS (catalytic amount). The reaction was stirred at 60° C. for 3 hours. The dark solution was then concentrated and purified by flash chromatography using DCM/cyclohexane 30/70 as eluent. The title compound was obtained as an oil (1.33 g, 92%). LC: Rt: 3.12 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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